molecular formula C21H21FN4O2S B11008012 N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide

Cat. No.: B11008012
M. Wt: 412.5 g/mol
InChI Key: QHDRIBNKMZUBJD-UHFFFAOYSA-N
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Description

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide is a complex organic compound that features a benzothiazole moiety, a fluorophenyl group, and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide typically involves the condensation of 1,3-benzothiazole derivatives with piperazine and fluorophenyl-containing intermediates. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in a dimethylformamide (DMF) solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity, along with the use of automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity to its targets, while the piperazine ring can modulate its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide is unique due to its combination of a benzothiazole moiety, a fluorophenyl group, and a piperazine ring. This unique structure imparts specific biological activities and pharmacokinetic properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C21H21FN4O2S

Molecular Weight

412.5 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide

InChI

InChI=1S/C21H21FN4O2S/c22-15-5-7-16(8-6-15)25-11-13-26(14-12-25)20(28)10-9-19(27)24-21-23-17-3-1-2-4-18(17)29-21/h1-8H,9-14H2,(H,23,24,27)

InChI Key

QHDRIBNKMZUBJD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCC(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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